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molecular formula C24H18O3 B095932 1,3,5-Tris(4-hydroxyphenyl)benzene CAS No. 15797-52-1

1,3,5-Tris(4-hydroxyphenyl)benzene

Cat. No. B095932
M. Wt: 354.4 g/mol
InChI Key: RQTDWDATSAVLOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
USRE031165

Procedure details

The polycarbonates may, of course, be branched by incorporating small quantities of polyhydroxyl compounds, e.g. 0.05 to 2.0 mols percent (based on the quantity of bisphenols). Polycarbonates of this kind have been described, e.g. in German Offenlegungsschriften No. 1,570,533; 2,116,974 and 2,113,347, in British Patents No. 885,442 and 1,079,821 and in U.S. Pat. No. 3,544,514. The following are some of the polyhydroxyl compounds which are suitable for this purpose: Phloroglucinol, 4,6-dimethyl-2,4,6-tri-(4-hydroxyphenyl)-heptene-(2), 4,6-dimethyl-2,4,6-tri-(4-hydroxyphenyl)-heptane, 1,3,5-tri-(4-hydroxyphenyl)-benzene, 1,1,1-tri-(4-hydroxyphenyl)-ethane, tri-(4-hydroxyphenyl)-phenyl-methane, 2,2-bis-[4,4-(4,4'-dihydroxydiphenyl)-cyclohexyl]-propane, 2,4-bis-(4-hydroxyphenyl-4-isopropyl)-phenol,2,6-bis-(2'-hydroxy-5'-methyl-benzyl)-4-methylphenol, 2,4-dihydroxybenzoic acid, 2-(4-hydroxyphenyl)-2-(2,4-dihydroxyphenyl)-propane and 1,4-bis-(4',40"-dihydroxytriphenyl-methyl)-benzene.
[Compound]
Name
polycarbonates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2,2-bis-[4,4-(4,4'-dihydroxydiphenyl)-cyclohexyl]-propane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
2,4-bis-(4-hydroxyphenyl-4-isopropyl)-phenol,2,6-bis-(2'-hydroxy-5'-methyl-benzyl)-4-methylphenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
2-(4-hydroxyphenyl)-2-(2,4-dihydroxyphenyl)-propane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
1,4-bis-(4',40"-dihydroxytriphenyl-methyl)-benzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
bisphenols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
Polycarbonates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
4,6-dimethyl-2,4,6-tri-(4-hydroxyphenyl)-heptene-(2)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
4,6-dimethyl-2,4,6-tri-(4-hydroxyphenyl)-heptane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Name
tri-(4-hydroxyphenyl)-phenyl-methane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen

Identifiers

REACTION_CXSMILES
[C:1]1([CH:9]=[C:7]([OH:8])[CH:6]=[C:4](O)[CH:3]=1)O.CC(C1C=CC(O)=CC=1)([CH2:22][C:23]([CH3:32])([C:25]1[CH:30]=[CH:29][C:28]([OH:31])=[CH:27][CH:26]=1)[CH3:24])CC(C1C=CC(O)=CC=1)C.OC1[CH:46]=[CH:45][C:44]([C:47]2[CH:52]=C(C3C=CC(O)=CC=3)C=C(C3C=CC(O)=CC=3)[CH:48]=2)=[CH:43][CH:42]=1.OC1C=CC(C(C2C=CC(O)=CC=2)(C2C=CC(O)=CC=2)C)=CC=1.OC1C=CC(C(C2C=CC(O)=CC=2)(C2C=CC(O)=CC=2)C2C=CC=CC=2)=CC=1.OC1C=C(O)C=CC=1C(O)=O.OC1C=CC(C(C2C=CC(O)=CC=2O)(C)C)=CC=1>>[OH:31][C:28]1[CH:27]=[CH:26][C:25]([C:23]([C:22]2[CH:46]=[CH:45][C:44]([C:47]([C:3]3[CH:4]=[CH:6][C:7]([OH:8])=[CH:9][CH:1]=3)([CH3:52])[CH3:48])=[CH:43][CH:42]=2)([CH3:32])[CH3:24])=[CH:30][CH:29]=1

Inputs

Step One
Name
polycarbonates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
2,2-bis-[4,4-(4,4'-dihydroxydiphenyl)-cyclohexyl]-propane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
2,4-bis-(4-hydroxyphenyl-4-isopropyl)-phenol,2,6-bis-(2'-hydroxy-5'-methyl-benzyl)-4-methylphenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C(=O)O)C=CC(=C1)O
Step Five
Name
2-(4-hydroxyphenyl)-2-(2,4-dihydroxyphenyl)-propane
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=C(C=C(C=C1)O)O
Step Six
Name
1,4-bis-(4',40"-dihydroxytriphenyl-methyl)-benzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
bisphenols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Polycarbonates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(O)=CC(O)=CC(O)=C1
Step Ten
Name
4,6-dimethyl-2,4,6-tri-(4-hydroxyphenyl)-heptene-(2)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
4,6-dimethyl-2,4,6-tri-(4-hydroxyphenyl)-heptane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC(C)C1=CC=C(C=C1)O)(CC(C)(C1=CC=C(C=C1)O)C)C1=CC=C(C=C1)O
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C1=CC(=CC(=C1)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)(C1=CC=C(C=C1)O)C1=CC=C(C=C1)O
Step Fourteen
Name
tri-(4-hydroxyphenyl)-phenyl-methane
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C1=CC=CC=C1)(C1=CC=C(C=C1)O)C1=CC=C(C=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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